molecular formula C7H6N4O2 B7965614 6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B7965614
M. Wt: 178.15 g/mol
InChI Key: KFRGAOUDXLRSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused triazole and pyridine ring system. Its molecular formula is C₇H₆N₄O₂, with a molecular weight of 178.15 g/mol (estimated). The presence of both amino and carboxylic acid functional groups confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

6-amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRGAOUDXLRSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The triazole ring is constructed via cyclization reactions. A common approach involves reacting 3-aminopyridine-4-carboxylic acid with bromine-containing reagents. For example:

  • Reaction Scheme :
    $$
    3\text{-Aminopyridine-4-carboxylic acid} + \text{NaNO}_2/\text{HBr} \rightarrow \text{6-Bromo-triazolo[4,3-a]pyridine-3-carboxylic acid}
    $$
    Yields range from 45–60% under reflux conditions.

Halogenation Strategies

Direct bromination of the pyridine ring using N-bromosuccinimide (NBS) in acetic acid achieves regioselective substitution at position 6. This method requires anhydrous conditions and temperatures of 80–100°C.

Conversion of Bromo to Amino Group

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes substitution with ammonia or ammonium hydroxide under high-pressure conditions:

  • Conditions : 150°C, 48 hours, aqueous NH₃, CuI catalyst.

  • Yield : ~70% with purification via recrystallization from ethanol/water.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a milder alternative:

  • Catalyst System : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base.

  • Solvent : Toluene/tert-butanol (3:1), 100°C, 24 hours.

  • Yield : 85–90% with minimal byproducts.

Functional Group Compatibility and Protecting Strategies

The carboxylic acid group at position 3 necessitates protection during amination to prevent side reactions. Common strategies include:

  • Esterification : Methyl or ethyl ester formation using SOCl₂/ROH.

  • Deprotection : Hydrolysis with NaOH (2M) at 60°C.

Alternative Routes via Triazole-Pyridine Fusion

From Aminotriazoles and Keto Acids

Aminotriazoles react with α-ketoglutaric acid derivatives to form the triazolo[4,3-a]pyridine skeleton:

  • Conditions : Acetic acid, reflux, 12 hours.

  • Intermediate Isolation : The 6-nitro derivative is reduced to the amine using H₂/Pd-C.

Optimization and Scalability Challenges

Key challenges include:

  • Regioselectivity : Ensuring bromination/amination occurs exclusively at position 6.

  • Solubility Management : The carboxylic acid’s polarity complicates reaction homogeneity; DMSO/water mixtures are often employed.

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is critical for isolating the final product.

Analytical and Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.90 (d, 1H, pyridine-H), 6.75 (s, 2H, NH₂).

  • IR : 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (NH₂).

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial Applications and Patent Landscape

The compound’s structural analogs are patented as adenosine A2A receptor antagonists, highlighting its pharmacological potential. Scale-up processes prioritize cost-effective bromination and catalytic amination steps .

Chemical Reactions Analysis

Oxidative Cross-Dehydrogenative Coupling (CDC)

A palladium-catalyzed CDC reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds (e.g., ethyl acetoacetate) forms the triazolo[4,3-a]pyridine core. Key conditions include acetic acid (6 equivalents), an oxygen atmosphere (1 atm), and high temperatures (130°C) for 18 hours .

Condensation-Cyclization Approach

Ethyl 2-oxoacetate undergoes condensation with 5-substituted 2-hydrazinylpyridines, followed by cyclization using phenyl iodine bis(trifluoroacetate) (PhI(OAc)₂) to form the triazolo[4,3-a]pyridine-3-carboxylic acid framework. Subsequent amide formation with intermediates (e.g., anilines) yields derivatives .

Palladium-Catalyzed Addition

Hydrazides react with 2-chloropyridine under palladium catalysis, followed by microwave-assisted dehydration in acetic acid. This method selectively targets the terminal nitrogen of the hydrazide .

Electrochemical Cyclization

A desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates under electrochemical conditions provides the triazolo[4,3-a]pyridine core without requiring transition metals or external oxidants .

Key Reaction Conditions

Parameter Optimal Conditions Yield
Acetic acid (equiv.)6 equivalents74%
AtmosphereOxygen (1 atm)94%
CatalystPd(OAc)₂ (10 mol%)-
Temperature130°C for 18 hours-
SolventEthanol-

These conditions minimize by-product formation (e.g., triazolo[1,5-a]pyridine derivatives) while maximizing desired product yields .

Amide Formation

The carboxylic acid group undergoes amide formation with intermediates (e.g., anilines, cyclic β-diketones) under catalytic conditions (e.g., DIPEA). This step is critical for generating biologically active derivatives .

Amino Group Reactivity

The 6-amino group participates in nucleophilic substitution or coupling reactions, enabling structural diversification. For example, substitution with phenyl rings or alkyl chains enhances lipophilicity or solubility .

Mechanistic Insights

The CDC mechanism involves:

  • Nucleophilic addition of β-dicarbonyl enolates to N-amino-2-iminopyridines.

  • Oxidative dehydrogenation by molecular oxygen, forming aromatic intermediates.

  • Cyclization via dehydration to yield the triazolo[4,3-a]pyridine core .

Comparison of Synthetic Routes

Method Key Reagents Advantages
Oxidative CDCPd(OAc)₂, β-dicarbonyl compoundsHigh substrate scope, single-step
Condensation-CyclizationPhI(OAc)₂, ethyl 2-oxoacetateEnables amide derivatives
Palladium-CatalyzedHydrazides, 2-chloropyridineChemoselective, microwave-assisted
Electrochemical CyclizationIsothiocyanatesMetal-free, scalable

This diversity in synthetic strategies underscores the compound’s adaptability for tailored applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of triazolo-pyridine compounds exhibit antimicrobial properties. Studies have shown that 6-amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be synthesized into various derivatives that enhance its efficacy against bacterial strains. For instance, modifications at the carboxylic acid position can lead to increased potency against resistant bacterial strains.

Anticancer Potential : There is emerging evidence suggesting that this compound may inhibit specific cancer cell lines. The triazole ring system has been associated with anticancer activity due to its ability to interfere with cellular processes involved in tumor growth. Case studies have demonstrated its potential in preclinical trials where it exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Agrochemical Applications

Herbicidal Properties : The compound has been explored for its herbicidal activity. Its structure allows it to interact with plant growth regulators, potentially leading to the development of new herbicides that target specific pathways in weeds without affecting crops. Field trials have shown promising results in controlling certain weed species.

Material Science

Polymer Synthesis : this compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups can be utilized to create cross-linked structures that enhance thermal stability and mechanical strength in polymer matrices.

Analytical Chemistry

The compound's unique spectral properties make it suitable for use as a standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It aids in the calibration and validation of analytical techniques used to quantify similar compounds in complex mixtures.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDerivatives showed enhanced activity against resistant strains
Anticancer PotentialSelective cytotoxicity observed in preclinical trials
Herbicidal PropertiesEffective against specific weed species in field trials
Polymer SynthesisImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazolo-Pyridine Core

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.03 g/mol ().
  • However, this substitution reduces solubility compared to the amino-substituted parent compound.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol ().
  • Key Differences: Methylation at position 3 increases hydrophobicity (LogP: 0.735) but may sterically hinder interactions with target proteins. This derivative lacks the amino group, reducing hydrogen-bonding capacity.
3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • Molecular Formula : C₁₄H₁₂N₄O₂
  • Molecular Weight : 268.28 g/mol ().

Fused Heterocyclic Analogues

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
  • Molecular Formula : C₆H₄N₄O₂
  • Molecular Weight : 164.12 g/mol ().
  • Key Differences : Replacement of the pyridine ring with pyrazine alters electronic distribution and hydrogen-bonding patterns. The reduced molecular weight may enhance solubility but decrease target affinity.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives
  • Example : Compounds bearing benzylpiperazine moieties ().
  • Key Differences: The extended quinoxaline system increases planarity and π-π interactions, correlating with improved positive inotropic activity in cardiac studies (e.g., stroke volume increase: 9.92% ± 0.09%).

Functional Group Modifications

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol ().
  • Key Differences : Esterification of the carboxylic acid group eliminates ionization at physiological pH, enhancing membrane permeability but reducing water solubility.
Sodium 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
  • Molecular Formula : C₆H₂ClN₄NaO₂
  • Molecular Weight : 205.26 g/mol ().

Biological Activity

6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1505586-35-5) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1505586-35-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest and Apoptosis :
    • The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). It increases levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, leading to apoptosis in cancer cells .
  • Inhibition of Tumor Growth :
    • In vivo studies using xenograft models indicated that treatment with this compound significantly inhibited tumor growth without adverse effects on normal tissues .
  • Mechanistic Insights :
    • The compound disrupts microtubule dynamics and alters protein expression related to cell cycle regulation (e.g., p-cdc2 and cyclin B1) .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against several pathogenic bacteria. It demonstrates significant efficacy against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study involving the synthesis of derivatives of 6-amino-[1,2,4]triazolo[4,3-a]pyridine showed that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like Erlotinib. Specifically, one derivative demonstrated an IC50 value of 0.88 μg/mL against PARP-1 and showed a 38-fold increase in apoptosis in MDA-MB-231 cells compared to controls .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of human pathogenic bacteria. Results indicated that it effectively inhibited bacterial growth across multiple strains, suggesting its potential as a therapeutic agent for bacterial infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanismModel/AssayReference
AnticancerG2/M Arrest & ApoptosisA549 Cell Line
Tumor Growth InhibitionIn Vivo Xenograft ModelMice
AntimicrobialBacterial Growth InhibitionVarious Pathogens

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and what critical steps ensure successful cyclization?

  • The compound is synthesized via two primary routes:

  • Route 1 : Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated oxidative cyclization to form the triazolo[4,3-a]pyridine core. The carboxylic acid group is introduced via hydrolysis of the ester intermediate .
  • Route 2 : A one-pot method starting from 2-hydrazinopyridine and aromatic aldehydes at room temperature, enabling atom-economical formation of the triazole ring without requiring high temperatures or specialized catalysts .
    • Key considerations : pH control during cyclization (neutral to slightly acidic conditions) and stoichiometric precision of the oxidizing agent (e.g., PhI(OAc)₂) to avoid over-oxidation byproducts.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and regiochemistry?

  • 1H/13C NMR : Critical for confirming the triazole-pyridine fusion pattern (e.g., distinguishing C3 vs. C6 substitution via downfield shifts of NH₂ protons at δ 6.8–7.2 ppm) and verifying the carboxylic acid moiety (δ 12–13 ppm for COOH) .
  • HPLC-MS : Used to assess purity (>95%) and detect trace intermediates (e.g., uncyclized hydrazine precursors). Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients are effective .
  • X-ray crystallography : Definitive proof of regiochemistry (e.g., CCDC 1876881 for analogous triazolopyridine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents during formulation studies?

  • Contradictions often arise from protonation states:

  • Acidic conditions (pH < 3) : The carboxylic acid group remains protonated, reducing solubility in water (<1 mg/mL) but increasing solubility in DMSO or DMF .
  • Neutral/basic conditions (pH > 5) : Deprotonation of COOH enhances aqueous solubility (up to 10 mg/mL) but may promote degradation via ring-opening reactions.
    • Methodology : Conduct pH-dependent solubility assays with UV-Vis spectroscopy (λmax 270–290 nm) and cross-validate with HPLC stability data .

Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays while minimizing off-target effects?

  • Structural modifications :

  • Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine C6 position to enhance ATP-binding pocket interactions .
  • Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to improve membrane permeability without sacrificing hydrogen-bonding capacity .
    • Screening protocols : Use fluorescence polarization assays (e.g., EGFR-TK inhibition) with IC₅₀ determinations at 10 µM increments. Counter-screen against CYP450 isoforms to assess selectivity .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • *DFT calculations (B3LYP/6-31G)**: Model frontier molecular orbitals to identify reactive sites. The C3 position of the triazole ring shows higher electrophilicity (Fukui indices >0.1) compared to the pyridine ring .
  • MD simulations : Predict solvent-accessible surfaces in aqueous vs. lipid bilayer environments to guide derivatization for targeted drug delivery .

Q. What experimental approaches validate the compound’s proposed mechanism in antimicrobial assays?

  • Time-kill kinetics : Compare bactericidal activity (e.g., against S. aureus) at 1× and 4× MIC over 24 hours. Synergy testing with β-lactams via checkerboard assays (FIC index <0.5) .
  • Resistance profiling : Serial passage in sub-MIC concentrations for 20 generations to monitor MIC shifts. Genomic sequencing of resistant strains identifies mutations in target enzymes (e.g., dihydrofolate reductase) .

Methodological Notes

  • Contradiction Analysis : When conflicting biological activity data arise (e.g., varying IC₅₀ values across studies), verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity via orthogonal techniques (e.g., LC-HRMS vs. NMR) .
  • Scale-up Challenges : Pilot-scale synthesis (≥100 g) requires solvent optimization (e.g., replacing DMF with EtOH/H₂O mixtures) to reduce environmental toxicity and improve cyclization yields by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.